molecular formula C6H5N3OS B8118250 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one

2-Aminothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B8118250
M. Wt: 167.19 g/mol
InChI Key: TZKXCIKFJQSZHT-UHFFFAOYSA-N
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Description

2-Aminothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the thienopyrimidinone family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with triethylorthoacetate, followed by cyclocondensation with amines or hydrazines. This reaction can be efficiently carried out using microwave irradiation under solvent-free conditions . Another method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, which yields thieno[2,3-d]pyrimidine-4-carboxylic acids that can be further derivatized .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis and Pd-catalyzed reactions suggests that scalable and efficient production methods could be developed based on these laboratory-scale procedures.

Chemical Reactions Analysis

Types of Reactions

2-Aminothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thienopyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted thienopyrimidinones, which can exhibit enhanced biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of key enzymes and pathways in microbial and cancer cells. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and cell death . The compound’s ability to interact with various molecular targets makes it a versatile agent in the treatment of infectious diseases and cancer.

Comparison with Similar Compounds

2-Aminothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidinone derivatives and related heterocyclic compounds:

Conclusion

This compound is a promising compound with diverse applications in medicinal chemistry. Its unique structure and ability to undergo various chemical reactions make it a valuable building block for the development of new therapeutic agents. Ongoing research continues to uncover its potential in treating infectious diseases and cancer, highlighting its significance in the field of drug discovery.

Properties

IUPAC Name

2-amino-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKXCIKFJQSZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-aminothiophene-3-carboxylate (0.5 g, 3.18 mmol), chloroformamidine hydrochloride (0.91 g, 7.95 mmol) and dimethylsulfone (1.50 g, 15.9 mmol) was heated at 120-130° C. for 30 minutes. After cooling down to room temperature, water (10 ml) was added and ammonium hydroxide was used to neutralize the suspension. The solid was filtered off, washed with water and dried. The crude residue was purified by flash chromatography on silica gel (CH2Cl2/MeOH 10:1) to yield the title compound as a white solid (0.24 g, 45%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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